molecular formula C8H17NO3S B13951738 N-isopropyltetrahydro-2H-pyran-4-sulfonamide

N-isopropyltetrahydro-2H-pyran-4-sulfonamide

Cat. No.: B13951738
M. Wt: 207.29 g/mol
InChI Key: BDCUYJQELVKXBY-UHFFFAOYSA-N
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Description

N-isopropyltetrahydro-2H-pyran-4-sulfonamide is an organosulfur compound that contains a sulfur-nitrogen bond. This compound is part of the sulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and polymers . The presence of the tetrahydro-2H-pyran ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-isopropyltetrahydro-2H-pyran-4-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of oxidizing agents under controlled conditions to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidative coupling processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-isopropyltetrahydro-2H-pyran-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-isopropyltetrahydro-2H-pyran-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-isopropyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The tetrahydro-2H-pyran ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyltetrahydro-2H-pyran-4-sulfonamide is unique due to its specific combination of the tetrahydro-2H-pyran ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

N-propan-2-yloxane-4-sulfonamide

InChI

InChI=1S/C8H17NO3S/c1-7(2)9-13(10,11)8-3-5-12-6-4-8/h7-9H,3-6H2,1-2H3

InChI Key

BDCUYJQELVKXBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1CCOCC1

Origin of Product

United States

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